2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one

Stable Isotope Labeling Mass Spectrometry Isotopologue Purity

Quantitative bioanalysis of ketamine metabolites demands deuterated internal standards that co-elute with target analytes without ion suppression. Non-deuterated analogs cause signal cross-talk and invalidate LC-MS/MS methods. 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one delivers a precise +4.03 Da mass shift localized on the aromatic ring, preserved through synthesis to downstream metabolites like dehydronorketamine-d4 (DHNK-d4). • Direct precursor for DHNK-d4 via established Staudinger reduction, eliminating late-stage H/D exchange. • Stable isotopic label resists metabolic de-deuteration, ensuring reliable tracer performance in forensic and pharmacokinetic studies. • Azido group enables CuAAC click chemistry for ketamine-derived chemical probes with a built-in mass tag for affinity purification.

Molecular Formula C12H12ClN3O
Molecular Weight 253.72 g/mol
CAS No. 1336986-09-4
Cat. No. B1513464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
CAS1336986-09-4
Molecular FormulaC12H12ClN3O
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N=[N+]=[N-]
InChIInChI=1S/C12H12ClN3O/c13-10-6-2-1-5-9(10)12(15-16-14)8-4-3-7-11(12)17/h1-2,5-6H,3-4,7-8H2/i1D,2D,5D,6D
InChIKeyQCWNUOLEUGUXCR-NMRLXUNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-2-(2-chlorophenyl-d4)cyclohexan-1-one: Procurement Overview


2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one (CAS 1336986-09-4) is a stable isotope-labeled azido ketone building block, classified as a deuterated arylcyclohexylamine intermediate. The compound features a cyclohexanone core substituted with an azido group at the 2-position and a 2-chlorophenyl ring where the 3,4,5,6 aromatic protons are replaced by deuterium atoms. Its primary documented application is as a key intermediate in the multi-step synthesis of deuterium-labeled ketamine metabolites, specifically dehydronorketamine-d₄ (DHNK-d₄), as reported by Sulake et al. [1]. The compound is commercially available from specialized suppliers such as Toronto Research Chemicals (TRC) and is typically characterized by a molecular formula of C₁₂H₈D₄ClN₃O, a molecular weight of 253.72 g/mol, and a melting point of 83–85 °C .

Workflow Ketamine metabolite-d₄ synthesis
Selection Deuterated aromatic ring for +4 Da MS shift
Use Context Precursor for LC-MS/MS internal standards

2-Azido-2-(2-chlorophenyl-d4)cyclohexan-1-one: Why Substitution Fails


Procurement of a generic, non-deuterated azido ketone analog or an isotopologue with a different labeling pattern cannot replicate the performance of this specific compound. The precise substitution of four aromatic protons with deuterium atoms on the chlorophenyl ring is critical for its use as a mass spectrometry (MS) internal standard or as a synthetic precursor for labeled metabolites. The presence of a +4 Da mass shift, localized on the aromatic ring that is retained in downstream metabolites like dehydronorketamine, provides a unique and resolvable signature in LC-MS/MS analyses. Substituting with the protio (non-deuterated) form eliminates this mass shift, leading to signal interference with endogenous analytes. Using a differently labeled analog (e.g., ¹³C or ¹⁵N) would alter the fragmentation pattern and retention time, invalidating established analytical methods. Furthermore, the specific deuteration pattern ensures that the physicochemical properties, such as lipophilicity and metabolic stability, closely mimic the unlabeled analyte while remaining analytically distinguishable, a balance that a generic substitute cannot guarantee [1].

Protio analog Lacks +4 Da shift, leading to signal interference with endogenous analyte.
Alternate labels (¹³C/¹⁵N) May alter fragmentation and retention, invalidating established LC-MS/MS methods.
Different deuteration site Can shift lipophilicity and metabolic stability, affecting co-elution with target analyte.

2-Azido-2-(2-chlorophenyl-d4)cyclohexan-1-one: Quantitative Differentiation


Isotopic Purity: D₄ Enrichment vs. Protio

The target compound is specified with a deuteration purity of ≥98 atom % D at the four aromatic positions on the chlorophenyl ring [1]. In contrast, the non-deuterated analog (2-azido-2-(2-chlorophenyl)cyclohexan-1-one) has a natural isotopic abundance of approximately 0.015% deuterium per hydrogen atom. This results in a >6,500-fold enrichment factor for the target compound, which is essential for creating a distinct +4 Da mass shift in mass spectrometry applications.

Isotopic Purity
Specification review
>6,500-fold D₄ isotopologue enrichment over protio form (Target: ≥98 atom % D)
Supports distinct MS resolution; critical for ISTD precursor procurement
Specification per certificate of analysis; natural abundance baseline theoretical
Stable Isotope Labeling Mass Spectrometry Isotopologue Purity

Molecular Weight Differentiation

The molecular weight of the target compound is 253.72 g/mol (C₁₂H₈D₄ClN₃O), representing a +4.03 Da mass shift compared to the protio analog, which has a molecular weight of 249.69 g/mol (C₁₂H₁₂ClN₃O) [1]. This precise Δm allows unequivocal resolution of the labeled standard from endogenous analyte in a quadrupole mass analyzer, even for metabolites where the chlorophenyl ring remains intact.

Mass Shift
Reported
+4.03 Da molecular ion shift vs. protio analog (253.72 vs 249.69 g/mol)
Ensures baseline separation in quadrupole MS; informs method development
LC-MS/MS Internal Standard Mass Shift

Documented Synthetic Pathway

The compound is a specifically documented intermediate ('compound 5' in the synthesis scheme) in the only published high-yield route to dehydronorketamine-d₄ [1]. The azido group serves as a latent amine, which undergoes Staudinger reduction to yield the primary amine in the final metabolite. Generic azido ketones without the aromatic deuterium label would produce unlabeled metabolites, which are not usable as internal standards for forensic or clinical toxicology of ketamine [1].

Synthetic Route
Method context
Documented Staudinger reduction to DHNK-d₄ (Sulake et al.); azido group as latent amine
Validated synthetic route reduces method development risk
Synthetic Chemistry Ketamine Metabolite Staudinger Reduction

Physical Property Benchmarking

The target compound is a white solid with a reported melting point of 83–85 °C and is recommended for storage at -20 °C under an inert atmosphere . This contrasts with the non-deuterated analog, for which physical form and melting point data are not consistently reported across vendors, suggesting potential variability in purity or crystallinity. The defined solid-state properties of the deuterated compound facilitate precise weighing and formulation of stock solutions, reducing procurement risk for laboratories requiring high accuracy.

Physical Properties
Class-level
Target: white solid, mp 83–85 °C; non-deuterated analog: inconsistent physical form data
Reliable solid-state data facilitates precise solution preparation; class-level inference
Vendor data; verify against received lot
Compound Handling Storage Stability Physicochemical Properties

2-Azido-2-(2-chlorophenyl-d4)cyclohexan-1-one: Application Scenarios


DHNK-d₄ Reference Standard Synthesis

This compound is the optimal starting material for the synthesis of dehydronorketamine-d₄ (DHNK-d₄) and its downstream isotopologues. The synthetic route, established by Sulake et al., uses a Staudinger reduction of the azido group to yield the primary amine. Procurement of this specific deuterated intermediate directly feeds into this validated pathway, eliminating the need for late-stage hydrogen-isotope exchange reactions that are often low-yielding and non-regioselective [1].

Internal Standards for Forensic Toxicology LC-MS/MS

The +4.03 Da mass shift engineered into this compound is preserved in the final metabolite, making it an ideal precursor for synthesizing internal standards used in the quantification of ketamine and its metabolites in urine, plasma, and oral fluid. Using a standard derived from this compound ensures that the internal standard co-elutes with the target analyte and compensates for matrix effects and ionization variability, a requirement for validated bioanalytical methods in forensic laboratories [1].

Isotopic Labeling for DMPK Studies

The tetra-deuterated aromatic ring provides a stable isotopic label that is resistant to metabolic de-deuteration under common in vitro and in vivo conditions. This stability allows researchers to use the synthesized metabolite as a tracer for quantitative mass balance studies, metabolic pathway elucidation, or as a surrogate analyte in the absence of a certified reference standard for novel metabolites, as demonstrated in the identification of phenolic ketamine metabolites by Turfus et al. [1].

Click Chemistry Probe Synthesis Building Block

The azido functional group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing this compound to be used as a stable-labeled scaffold for generating ketamine-derived chemical probes. The deuterium label remains inert under click reaction conditions, providing a mass tag for downstream affinity purification and proteomics experiments, an application where a non-labeled azide would not offer the same analytical discrimination, though direct comparative data for this specific compound are not yet published [1].

Application
Selection Property
Validation Focus
DHNK-d₄ metabolite standard synthesis
Deuterated azido ketone intermediate with published Staudinger reduction route
Confirm completion of reduction and isotopic purity of final metabolite
LC-MS/MS internal standard precursor for ketamine metabolites
+4 Da mass shift retained in metabolites; co-elution with analyte
Matrix effect and ionization variability compensation; method validation review
DMPK tracer for metabolic pathway elucidation
Stable tetra-deuterated aromatic ring, resistant to metabolic exchange
Mass balance studies, surrogate analyte performance
Chemical probe synthesis via CuAAC
Azido group for click chemistry; deuterium tag inert under reaction conditions
Proteomics discrimination and affinity purification
Quote Request

Request a Quote for 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.